Product packaging for Sodium bifluoride(Cat. No.:CAS No. 1333-83-1)

Sodium bifluoride

Cat. No.: B072585
CAS No.: 1333-83-1
M. Wt: 61.9946 g/mol
InChI Key: BFXAWOHHDUIALU-UHFFFAOYSA-M
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Description

Sodium bifluoride (NaHF₂) is an inorganic salt valued in research for its role as a versatile source of hydrofluoric acid and fluoride ions. Its primary research applications span industrial chemistry, biochemistry, and materials science. In industrial process development, this compound is extensively studied for metal surface treatment, glass etching, and as a precursor in chemical synthesis, offering a safer, solid alternative to handling liquid hydrofluoric acid. In biochemistry, it serves as a key component in specific enzyme inhibition studies, where it acts as a potent inhibitor of serine hydrolases, including certain esterases and proteases, by forming stable complexes at the active site. The compound's mechanism of action involves dissociation in aqueous solution to yield HF and HF₂⁻ ions, which are responsible for its acidic and nucleophilic properties. This bifluoride ion is particularly effective for silicon etching and silica dissolution, making it crucial for microfabrication and geochemical research. Researchers also utilize its ability to complex with metal ions in analytical chemistry and as a laundry sour in textile research. This high-purity reagent is an essential tool for developing new methodologies in catalysis, materials modification, and biochemical pathway analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2HNa B072585 Sodium bifluoride CAS No. 1333-83-1

Properties

IUPAC Name

sodium;fluoride;hydrofluoride
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InChI

InChI=1S/2FH.Na/h2*1H;/q;;+1/p-1
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InChI Key

BFXAWOHHDUIALU-UHFFFAOYSA-M
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Canonical SMILES

F.[F-].[Na+]
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Molecular Formula

NaHF2, F2HNa
Record name SODIUM BIFLUORIDE, SOLID
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Related CAS

7681-49-4 (Parent)
Record name Sodium hydrogen difluoride
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Molecular Weight

61.9946 g/mol
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Physical Description

Sodium bifluoride is a white crystalline solid. It is soluble in water. It is corrosive to tissue. It is used as a preservative for anatomical and zoological specimens, in metal plating and for many other uses., Sodium bifluoride, solution is a white crystalline powder, as an aqueous solution, corrosive irritant to tissues., Dry Powder; Dry Powder, Liquid, White solid; [Merck Index] White odorless pellets; [MSDSonline]
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Solubility

SOL IN COLD & HOT WATER
Record name SODIUM HYDROGEN DIFLUORIDE
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Density

2.08 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.08
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Color/Form

COLORLESS, OR WHITE CRYSTALLINE POWDER, RHOMBOHEDRAL

CAS No.

1333-83-1, 51273-71-3
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Melting Point

Decomposes in melting (USCG, 1999)
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Synthesis and Preparative Methodologies for Sodium Bifluoride Nahf₂

Neutralization Reactions for Sodium Bifluoride Production

The most common and straightforward methods for synthesizing this compound involve the neutralization of hydrofluoric acid with a sodium-containing base. These reactions are typically exothermic and require careful control of reaction conditions.

Hydrofluoric Acid and Sodium Hydroxide (B78521)/Carbonate Reaction Routes

The reaction between hydrofluoric acid (HF) and sodium hydroxide (NaOH) is a widely adopted industrial method for producing this compound. wikipedia.org This synthesis occurs in a two-step process. Initially, hydrofluoric acid is neutralized by sodium hydroxide to form sodium fluoride (B91410) (NaF) and water. wikipedia.org Subsequently, the resulting sodium fluoride reacts with excess hydrofluoric acid to produce this compound. wikipedia.org

Initial Neutralization: HF + NaOH → NaF + H₂O wikipedia.org

Bifluoride Formation: HF + NaF → NaHF₂ wikipedia.org

Alternatively, sodium carbonate (Na₂CO₃) can be used as the base to neutralize hydrofluoric acid. wikipedia.orgwikipedia.org This reaction yields sodium fluoride, carbon dioxide, and water. ontosight.ai The sodium fluoride then reacts with additional hydrofluoric acid to form the desired this compound.

The reaction using sodium carbonate is:

Na₂CO₃ + 2HF → 2NaF + CO₂ + H₂O ontosight.ai

Following the initial neutralization, the process remains the same:

NaF + HF → NaHF₂ wikipedia.org

Both routes are effective, with the choice of base often depending on raw material cost and availability.

Ammonium (B1175870) Fluoride and Nitric Acid Pathways for this compound Synthesis

A patented method for producing high-purity this compound utilizes ammonium fluoride (NH₄F) and nitric acid (HNO₃). google.com This process involves the reaction of a concentrated solution of ammonium fluoride with a solution containing hydrofluoric acid and sodium nitrate (B79036), which is prepared by reacting sodium fluoride or sodium nitrate with nitric acid. google.com

The key reaction steps in this pathway are:

Acid-Base Reaction: A solution is prepared containing hydrofluoric acid and sodium nitrate. google.com

Precipitation: This solution is then mixed with a concentrated ammonium fluoride solution to precipitate this compound crystals. google.comosti.gov

A significant advantage of this method is the formation of a concentrated ammonium nitrate solution as a byproduct, and the potential regeneration of nitric acid, allowing for a closed-loop system. justia.com This pathway is designed to produce quickly settling crystals of this compound with high efficiency. google.comjustia.com

Conversion Processes in this compound Manufacturing

Industrial synthesis also leverages fluorine-containing byproducts from other chemical processes, offering a more economical and environmentally conscious approach to production.

Hydrofluosilicic Acid Conversion and Subsequent Hydrogen Fluoride Utilization

Hydrofluosilicic acid (H₂SiF₆), a common byproduct from the production of phosphate (B84403) fertilizers, serves as a cost-effective starting material for this compound synthesis. google.com This conversion process involves multiple stages. First, the hydrofluosilicic acid is treated to produce hydrofluoric acid. google.comnih.gov

A general overview of the process includes:

Acid Decomposition: The hydrofluosilicic acid is decomposed, often thermally or through reaction with other chemicals, to generate hydrogen fluoride (HF) and silicon tetrafluoride (SiF₄). The reaction is: H₂SiF₆ → 2HF + SiF₄.

Hydrogen Fluoride Utilization: The captured hydrogen fluoride is then reacted with a sodium source, such as sodium fluoride or sodium hydroxide, to synthesize this compound. google.com The synthesis reaction is: 2HF + NaF → NaHF₂.

While this method is advantageous due to the low cost of the raw material, it can present challenges related to the handling of silicon tetrafluoride and may require additional purification steps to remove residual silica (B1680970), which can limit final product yields.

Purity Optimization Techniques in this compound Synthesis

Achieving high purity is critical for many applications of this compound. Manufacturers employ specific techniques during synthesis to minimize impurities and maximize the yield of the desired compound.

Stoichiometric Control for Minimized Residual Reactants

Precise control of the molar ratios of reactants is a fundamental technique for optimizing the purity of this compound. In the neutralization reaction between sodium hydroxide and hydrofluoric acid, maintaining a strict 1:1 molar ratio is crucial to minimize the amount of unreacted starting materials in the final product.

Deviations from the ideal stoichiometry can have a significant impact on the quality of the product. Research indicates that deviations greater than 2% from the 1:1 molar ratio can lead to a reduction in yield by as much as 15-20%. Proper stoichiometric control ensures the complete conversion of the limiting reactant, thereby preventing its presence as an impurity in the crystalline this compound.

Data Tables

Table 1: Industrial Optimization Parameters for NaOH-HF Reaction

ParameterRecommended ConditionRationale
Stoichiometric Control 1:1 molar ratio of NaOH to HFMinimizes residual reactants.
Temperature Management 40–60°CPrevents HF volatilization while maintaining kinetic efficiency.
Crystallization Slow cooling (e.g., 0.5°C/min)Yields purer NaHF₂ crystals and avoids NaF impurities.

Table 2: Comparative Efficiency of H₂SiF₆-Based Methods

MetricBatch ReactorContinuous Reactor
Yield (%) 8793
Purity (%) 9298
Energy Consumption (kWh/kg) 1.81.2
Data derived from an analysis of hydrofluosilicic acid conversion processes.

Controlled Crystallization in Regulated Humidity Environments

This compound (NaHF₂) is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. solvay.com This property presents a challenge in its synthesis and storage, as the presence of water can lead to the release of hydrofluoric acid (HF). To obtain high-purity NaHF₂ crystals and prevent hygroscopic degradation, synthesis methodologies often employ slow crystallization in environments with regulated humidity.

The process typically involves the reaction of sodium hydroxide or sodium carbonate with an excess of hydrofluoric acid to form a slurry. epa.gov The subsequent crystallization step is critical for purity. By carefully controlling the humidity of the surrounding environment, the absorption of atmospheric water is minimized. This prevents the premature decomposition of the bifluoride ion and the formation of impurities. Slow cooling and evaporation rates during crystallization, managed within a controlled humidity chamber, promote the growth of well-defined, stable crystals. The commercial product is often marketed as a white, free-flowing granular material with a purity of about 99 percent. epa.gov Characterization of the resulting crystalline product can be performed using X-ray diffraction (XRD) to confirm crystallinity and ion chromatography to quantify any residual fluoride ions.

Advanced Synthesis of Bifluoride-Containing Materials

Recent research has focused on incorporating the bifluoride anion (HF₂⁻) into more complex materials, such as polymer matrices, to develop novel materials with specific functionalities.

Polymer-Bifluoride Matrix Formulations

A facile, one-pot synthesis method has been developed to create bifluoride-containing polymers that are soluble in non-aqueous solvents like acetonitrile. This approach involves complexing various polymers with ammonium bifluoride. The selection of polymers is based on the functional groups they contain, which are capable of forming hydrogen bonds and other coordination interactions.

Several types of polymers have been investigated for their ability to incorporate ammonium and bifluoride ions:

Polymers with Carbonyl Groups: Polyvinyl acetate (B1210297) (PVAC) and Polyvinylpyrrolidone (PVP).

Polymers with Amine Groups: Polyethylene imine (PEI) and the smaller molecule tetraethylenepentamine (B85490) (TEPA).

Polymers with Hydroxyl Groups: Saccharide molecules like maltodextrin (B1146171) have been successfully used.

In these syntheses, it is hypothesized that the ammonium ions form hydrogen bonds with functional groups on the polymer chain (e.g., the ethereal oxygen in PEG derivatives). This creates a polycation that helps to dissolve the otherwise insoluble fluoride species in the organic solvent. Notably, studies have shown that these matrices often contain the bifluoride (F₂H⁻) anion exclusively, rather than the fluoride (F⁻) anion. This is attributed to the strong proton-abstracting ability of fluoride ions, which can take protons from the polymer or the solvent itself.

Investigation of Coordination Geometries and Bonding Interactions within Polymer Matrices

The interactions between the bifluoride anion, the ammonium cation, and the polymer chain within these matrices are complex and exist in equilibrium. Understanding these interactions is key to tailoring the properties of the final material. The primary mode of interaction is hydrogen bonding.

Several possible coordination geometries have been proposed:

Coordination to Carbonyl Groups: The bifluoride anion (F₂H⁻) can coordinate with the carbon-oxygen double bond (C=O) present in polymers like PVAC and PVP.

Coordination via Ammonium Ion: The ammonium ion can form hydrogen bonds with functional groups (like aldehyde or acetate groups) on the polymer, and then further coordinate with the bifluoride anion.

Coordination to Hydroxyl Groups: For polymers containing hydroxyl (OH) groups, direct hydrogen bonding interactions of the type OH···F are possible.

These newly formed hydrogen-bonded, bifluoride-doped polymer matrices are analyzed using various spectroscopic and diffraction techniques to elucidate the bonding environments. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with X-ray diffraction (XRD), are primary methods used to characterize these complex structures.

Chemical Compounds and PubChem CIDs

Structural Elucidation and Crystallographic Characterization of Sodium Bifluoride

X-ray Diffraction (XRD) Studies for Structural Analysis

X-ray diffraction is a primary tool for determining the atomic and molecular structure of a crystal. For sodium bifluoride, XRD studies have been crucial in defining its fundamental crystallographic parameters.

Determination of Crystal System and Space Group

At ambient conditions, this compound crystallizes in the rhombohedral crystal system. nih.gov The specific space group has been identified as R-3:R, with a space group number of 148. nih.gov This structure is characterized by a specific, repeating arrangement of sodium cations (Na⁺) and bifluoride anions (HF₂⁻) in a three-dimensional lattice.

Unit Cell Parameter Analysis

The unit cell is the basic building block of a crystal. For the rhombohedral phase of this compound, the unit cell parameters have been determined as follows:

ParameterValue
a5.05 Å
b5.05 Å
c5.05 Å
α40.03°
β40.03°
γ40.03°
Z1
Data sourced from PubChem nih.gov

These parameters define the dimensions and angles of the unit cell, providing a quantitative description of the crystal lattice.

Crystallinity Assessment of Synthesized this compound

The synthesis of this compound typically results in a well-crystallized powder. X-ray diffraction patterns of the synthesized material show sharp, well-defined peaks, indicating a high degree of crystallinity. The positions and intensities of these diffraction peaks are consistent with the established crystal structure of NaHF₂. The quality of the crystalline material is crucial for its various industrial applications.

Neutron Powder Diffraction for High-Pressure Structural Characterization

Neutron powder diffraction is a powerful technique for studying the structural properties of materials, especially under non-ambient conditions like high pressure. It is particularly advantageous for locating light atoms, such as deuterium (B1214612) (in deuterated samples), within the crystal structure.

Analysis of High-Pressure Induced Phase Transitions

Studies using neutron powder diffraction on deuterated this compound (NaDF₂) have revealed a series of pressure-induced phase transitions. researchgate.net

NaDF₂-I to NaDF₂-II: Upon compression to 0.66 GPa at room temperature, the initial rhombohedral phase (NaDF₂-I) transforms into an orthorhombic, marcasite-like structure (NaDF₂-II). researchgate.net This new phase belongs to the space group Pnnm. This transition is considered first-order and is accompanied by a volume decrease of approximately 6%. researchgate.net

NaDF₂-II to NaDF₂-III: Further compression to 4.58 GPa induces another phase transition to NaDF₂-III, which adopts a tetragonal structure with the space group I4/mcm. researchgate.net This structure is similar to that of heavier alkali metal bifluorides. researchgate.net

These high-pressure phases and their transition points are summarized in the table below:

PhasePressure at TransitionCrystal SystemSpace Group
NaDF₂-IAmbientRhombohedralR-3m
NaDF₂-II0.66 GPaOrthorhombicPnnm
NaDF₂-III4.58 GPaTetragonalI4/mcm
Data compiled from structural characterization studies at high pressures. researchgate.net

Upon decompression at ambient temperature, the high-pressure phases revert, though with significant peak broadening, suggesting strain within the recovered sample. researchgate.net

Investigation of Bifluoride Anion Rotational Dynamics and Atomic Coordination

The transition from the rhombohedral NaDF₂-I to the orthorhombic NaDF₂-II phase involves a change in the coordination environment of the sodium atom from a trigonal prism to a distorted octahedron. researchgate.net Interestingly, the coordination environment of the bifluoride anions shows little change during this transition. researchgate.net In the NaDF₂-I phase, the bifluoride ions are aligned with the c-axis. researchgate.net The transition to NaDF₂-II involves a rotation of these anions within the ab-plane. researchgate.net

High-pressure studies provide valuable insights into the compressibility and stability of the crystal lattice and the dynamic behavior of the constituent ions.

Spectroscopic Approaches to Structural Probing

The elucidation of the molecular and crystal structure of this compound (NaHF₂) relies heavily on various spectroscopic techniques. These methods provide detailed insights into the vibrational and electronic environments of the constituent atoms, confirming the linear and symmetric nature of the bifluoride ion (HF₂⁻) within the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups and characterizing the vibrational dynamics of molecules. In the case of this compound, IR studies focus on the vibrational modes of the bifluoride anion (HF₂⁻). The primary IR-active modes are the asymmetric stretching vibration (ν₃) and the bending vibration (ν₂). aip.org

Theoretical studies and spectral analysis have also identified and assigned various combination and overtone bands in the IR spectrum of NaHF₂. aip.orgaip.org For instance, progression bands such as (ν₃+nν₁) and (ν₂+nν₁) have been observed, providing a deeper understanding of the anharmonicity and coupling between the high-frequency stretching/bending modes and the low-frequency F-F symmetric-stretch motion (ν₁). aip.org The intensity of certain bands, like the (ν₂+ν₁) combination, is notably weaker in NaHF₂ compared to potassium bifluoride (KHF₂), a difference that calculations attribute to the absence of significant hydrogen bonding between adjacent FHF⁻ ions in the sodium salt. aip.org

Table 1: Key Infrared Vibrational Modes for the Bifluoride Ion (HF₂⁻) in this compound

Vibrational ModeSymmetryDescriptionTypical Spectral Region
ν₂ πuBendingInvestigated in detail, but specific frequency in pure NaHF₂ is part of a broad absorption. aip.orgaip.org
ν₃ σuAsymmetric StretchCharacterized by a strong, broad absorption band due to oscillator coupling. aip.orgaip.org
Combinations/Overtones -e.g., (ν₃+nν₁), (ν₂+nν₁)Observed at higher frequencies, from ~2100 to 5700 cm⁻¹. aip.org

Raman Spectroscopy for Symmetric Stretching and Librational Lattice Modes

Raman spectroscopy, which detects molecular vibrations that cause a change in polarizability, is complementary to IR spectroscopy. For this compound, a compound with a center of inversion, the rule of mutual exclusion applies, meaning that vibrations active in Raman are inactive in IR, and vice-versa. This makes Raman spectroscopy particularly useful for observing the symmetric stretching vibration (ν₁) of the HF₂⁻ ion.

Studies of polycrystalline this compound have produced Raman spectra with distinct, unambiguous peaks. aip.orgresearchgate.net The most prominent features are assigned to the symmetric stretching mode (A₁g) of the bifluoride ion and a librational lattice mode (E_g). aip.orgresearchgate.net

The symmetric stretching mode (A₁g) appears at approximately 630.5 cm⁻¹ . aip.orgresearchgate.net This vibration involves the two fluorine atoms moving symmetrically toward and away from the central hydrogen atom along the molecular axis.

The librational lattice mode (E_g) is observed at a lower frequency, around 145 cm⁻¹ . aip.orgresearchgate.net This mode corresponds to the oscillatory or "rocking" motion of the entire HF₂⁻ ion within its position in the crystal lattice. aip.org

The clear observation of these specific modes provides strong evidence for the D∞h point group symmetry of the HF₂⁻ ion in the solid state, confirming its linear and symmetric (F-H-F)⁻ structure. oregonstate.edu

Table 2: Principal Raman Modes Observed for this compound

ModeWavenumber (cm⁻¹)AssignmentDescription
A₁g 630.5Symmetric StretchSymmetric movement of F atoms along the bond axis. aip.orgresearchgate.net
E_g 145Librational Lattice ModeOscillatory motion of the HF₂⁻ ion within the crystal lattice. aip.orgresearchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment in crystalline materials. For this compound, ¹⁹F Magic Angle Spinning (MAS) NMR is exceptionally well-suited to characterize the state of the fluorine atoms. researchgate.net

In the established crystal structure of NaHF₂, the bifluoride ion is linear and symmetric, meaning the two fluorine atoms are chemically and crystallographically equivalent. oregonstate.edu A ¹⁹F MAS NMR experiment would therefore be expected to show a single, relatively sharp resonance, confirming this equivalence at the local level.

The precise chemical shift of this resonance is influenced by several factors. In solid ionic compounds like alkali metal fluorides, ¹⁹F chemical shifts are known to be highly dependent on the cation and are typically deshielded due to paramagnetic contributions. dtic.mil This deshielding is affected by ion-ion interactions and potential anion-anion overlap within the crystal lattice. dtic.mil While a specific, universally referenced chemical shift for NaHF₂ is not definitively established in introductory literature, the spectrum of the related compound sodium fluoride (B91410) (NaF) shows a resonance around 58.6 ppm. saimm.org.za The environment in NaHF₂ differs due to the strong F-H-F hydrogen bond, which would uniquely influence the electronic shielding around the fluorine nuclei compared to the simple F⁻ ion in NaF.

Therefore, ¹⁹F MAS NMR serves as a critical tool to validate the structural model of NaHF₂, providing direct evidence for the symmetry of the bifluoride ion in its solid-state environment.

Table 3: Expected Observations from ¹⁹F MAS NMR of this compound

NucleusTechniqueExpected ObservationInterpretation
¹⁹F MAS NMRA single, sharp resonance.Confirms the chemical and magnetic equivalence of the two fluorine atoms in the symmetric [F-H-F]⁻ ion. The chemical shift value provides insight into the local electronic environment influenced by the Na⁺ cation and the strong hydrogen bond.

Chemical Reactivity, Reaction Mechanisms, and Decomposition Studies of Sodium Bifluoride

Dissociation and Equilibrium Dynamics in Aqueous Solution

When dissolved in water, sodium bifluoride, a white and water-soluble solid, undergoes a two-step dissociation process governed by complex equilibria. wikipedia.orgnih.govindustrialchemicals.gov.au

As a salt, this compound's initial dissociation in an aqueous solution is the separation into its constituent ions: a sodium cation (Na⁺) and a bifluoride anion (HF₂⁻). wikipedia.orgdf-chemicals.com This process is the primary step that introduces the bifluoride ion into the solution, which is responsible for the compound's subsequent chemical behavior.

The reaction is as follows: NaHF₂(s) ⇌ Na⁺(aq) + HF₂⁻(aq)

The bifluoride ion (HF₂⁻) itself exists in equilibrium with hydrogen fluoride (B91410) (HF) and the fluoride ion (F⁻). wikipedia.orgdf-chemicals.com This secondary dissociation is crucial as it results in the formation of hydrofluoric acid in solution. wikipedia.orgindustrialchemicals.gov.au The equilibrium is dependent on the pH of the solution. industrialchemicals.gov.au

The equilibrium reaction is represented as: HF₂⁻(aq) ⇌ HF(aq) + F⁻(aq)

Dissociation to Sodium and Bifluoride Ions

Hydrolysis Reactions and Associated Byproduct Formation

This compound reacts with water or moisture, leading to hydrolysis that produces hydrofluoric acid. wikipedia.org The dissociation of the bifluoride ion, as described previously, releases hydrogen fluoride, which then establishes an equilibrium in the water. industrialchemicals.gov.audf-chemicals.com The release of hydrogen ions (protons) from the dissociation of hydrogen fluoride can lower the pH of the solution, making it acidic. df-chemicals.com

Thermal Decomposition Pathways and Products

This compound is a solid that decomposes upon heating. wikipedia.org The primary decomposition pathway involves the breakdown of the solid into sodium fluoride (NaF) and hydrogen fluoride (HF) gas. wikipedia.orgpsu.edu

The decomposition reaction is: NaHF₂(s) ⇌ NaF(s) + HF(g)

This reaction is reversible, and the reverse reaction is utilized to remove hydrogen fluoride from elemental fluorine during its production. wikipedia.org The thermal decomposition of this compound is a known method for producing active sodium fluoride and hydrogen fluoride. google.com Studies have shown this decomposition occurs in a single stage. psu.edu

The stability of this compound at elevated temperatures has been quantified by measuring its decomposition pressure. Various methods, including the Knudsen effusion method, have been employed to determine the vapor pressure of hydrogen fluoride over solid this compound at different temperatures. psu.eduwordpress.comacs.org

One study determined the dissociation pressure of this compound in a nickel and Monel system between 157°C and 269°C. wordpress.comosti.gov The data from this study are presented below.

Temperature (°C)Temperature (K)Pressure (mm Hg)
15743033.3
17745066.5
197470125.0
217490224.0
237510382.0
257530625.0
269542821.0
This table presents selected decomposition pressure measurements of this compound at various temperatures, based on data from Fischer (1957). wordpress.com

From these measurements, the following equation for the decomposition pressure was derived: log P (mm) = 9.475 - (3521 / T) (where T is in Kelvin). wordpress.com

The free energy change (ΔF) for the decomposition reaction in the temperature range of 157-269°C was also calculated as: ΔF = 16,110 - 30.17 T (where T is in Kelvin). psu.edu

Reaction Kinetics and Reaction Rate Influence by Pressure

Pressure can significantly influence the chemical reactivity and reaction rates of this compound. wqmetal.net An increase in pressure forces the molecules closer together, which increases the frequency of collisions between this compound molecules and other reactants. wqmetal.net

For reactions where this compound is a reactant, such as in glass etching, applying higher pressure can increase the reaction rate. wqmetal.net This can lead to a more efficient process but requires careful control to manage the accelerated reactivity. wqmetal.net In industrial applications like metal surface treatment, adjusting the pressure allows for optimization of the reaction rate between this compound and the metal surface. wqmetal.net

Fundamental Reaction Mechanisms Involving Fluorine-Containing Species

The study of fluorine-containing species reveals a range of fundamental reaction mechanisms, from elementary kinetics to complex surface interactions. The high electronegativity and reactivity of fluorine dictate the pathways these reactions follow, often involving unique intermediates and transition states. Understanding these mechanisms is crucial, particularly in contexts like the industrial handling of hydrogen fluoride and the synthesis of fluorine compounds.

Studies on Sodium Reaction with Hydrogen Fluoride (e.g., Na + HF → NaF + H₂)

The reaction between sodium (Na) and hydrogen fluoride (HF) is a classic example of a harpooning reaction, a class of chemical reactions noted for their significance in understanding elementary chemical kinetics. nih.govresearchgate.net Theoretical and experimental studies have elucidated the detailed mechanism, which results in the formation of sodium fluoride (NaF) and hydrogen gas (H₂). researchgate.net

The reaction initiates with the interaction of a sodium atom and a hydrogen fluoride molecule to form an initial complex, HF···Na. nih.govresearchgate.net As the fluorine atom of the HF molecule approaches the sodium atom, the system progresses to a transition state, represented as H···F···Na. nih.govresearchgate.net This is the critical point where the H-F bond begins to break, and a new bond between sodium and fluorine starts to form. nih.gov The process culminates in the complete cleavage of the hydrogen-fluorine bond and the formation of the stable sodium fluoride salt, with the subsequent release of a hydrogen atom. researchgate.net

This reaction pathway can be summarized as follows: Na + HF → [HF···Na] → [H···F···Na]‡ → NaF + H Where [HF···Na] is the initial complex and [H···F···Na]‡ is the transition state.

Intermediate Formation and Transition State Analysis in Fluorine Chemistry

The reaction between sodium and hydrogen fluoride serves as a model for studying intermediate formation and transition states in fluorine chemistry. nih.gov The process involves the formation of an intermediate, NaFH, before the final products appear. researchgate.net The key step in this reaction is the breaking of the F-H bond within this intermediate. researchgate.net

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis, have been employed to understand the topology and intermolecular interactions within the intermediate complexes and transition states. nih.govnih.gov For the initial HF···Na complex, analysis suggests the formation of an F···Na interaction. nih.gov As the reaction proceeds to the transition state (H···F···Na), the bonding characteristics shift significantly, leading to the eventual formation of the Na-F bond. researchgate.net

Molecular Surface Electrostatic Potential (MSEP) is another tool used to understand how these complexes form. nih.gov These theoretical studies are crucial for analyzing reaction rates and understanding the intricate details of bond-breaking and bond-forming processes in reactions involving highly reactive fluorine species. acs.org

Adsorption Phenomena of Hydrogen Fluoride on Sodium Fluoride Surfaces

The adsorption of hydrogen fluoride on sodium fluoride is a critical process, notably used in the purification of elemental fluorine (F₂) and other gas streams where HF is an impurity. wikipedia.orgcore.ac.uk This reversible reaction, NaF + HF ⇌ Na[HF₂], underscores the formation of this compound itself. wikipedia.org

Research shows that the product of the Na + HF reaction, sodium fluoride, can exist as monomers (NaF) or form larger clusters, such as the (NaF)₄ tetramer. researchgate.netresearchgate.net Both the NaF monomer and its tetramer can adsorb HF molecules to form strong complexes. researchgate.net

Detailed studies have identified several possible adsorption complexes:

The interaction of a single NaF molecule with HF leads to the complex NaF···HF . nih.govresearchgate.net

The (NaF)₄ tetramer, which can exist in different isomeric forms (I, II, and III), interacts with HF to produce multiple complex configurations. nih.govresearchgate.net Forms I and II can each produce two different complexes, while form III yields only one. nih.govresearchgate.net

The nature of the bonding in these adsorption complexes differs from the initial Na + HF reaction intermediate. In complexes like NaF···HF and those involving the (NaF)₄ tetramer, the interaction is characterized by F···H hydrogen bonds. nih.gov The efficiency of HF adsorption on NaF is influenced by operational parameters such as temperature and the concentration of HF. researchgate.net Studies have shown that the adsorption capacity of NaF for HF decreases as the temperature increases. researchgate.net For instance, one study found the adsorption capacity to be 1.908 g HF/g NaF at 22°C, which decreased to 0.750 g HF/g NaF at 54°C. researchgate.net

Spectroscopic and Vibrational Dynamics of the Bifluoride Ion in Sodium Bifluoride Systems

Infrared Spectroscopy Investigations of Bifluoride Vibrations

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules that involve a change in dipole moment. In the case of sodium bifluoride, IR studies have focused on the bending and asymmetric stretching vibrations of the bifluoride ion.

Analysis of Bending (ν₂) and Asymmetric Stretching (ν₃) Vibrations

The bifluoride ion, being a linear and symmetric species (D∞h), possesses distinct vibrational modes. oregonstate.edu The bending vibration (ν₂) and the asymmetric stretching vibration (ν₃) are both infrared active. aip.org In this compound crystals, these vibrations have been extensively studied. aip.org The ν₂ mode corresponds to the bending of the F-H-F angle, while the ν₃ mode involves the out-of-phase stretching of the two H-F bonds.

A theoretical study of the vibrational dynamics in the bifluoride ion has provided a detailed analysis of these modes, developing a model potential surface to understand the strongly anharmonic and coupled motions. aip.org This analysis aids in the assignment of observed IR transitions. aip.org

Investigation of Absorption Peak Widths and Frequency Shifts

A notable feature of the infrared absorption bands corresponding to the ν₂ and ν₃ modes in pure this compound is their considerable width. aip.org Studies involving isotopic substitution, where hydrogen is replaced by deuterium (B1214612) to form the DF₂⁻ ion, have shed light on this phenomenon. When the concentration of DF₂⁻ is low within a NaHF₂ crystal, the absorption peaks for the DF₂⁻ vibrations are significantly narrower. aip.org This observation suggests that the broadness of the IR bands in the pure compound is due to the coupling of neighboring HF₂⁻ oscillators that have similar frequencies or energy states. aip.org

Furthermore, frequency shifts are observed in the absorption peaks. aip.org For instance, the uncoupled frequencies of the bending vibration (ν₂) in isotopically dilute samples can be determined and compared with calculated values, taking into account dipole-dipole interactions within the crystal. oregonstate.edu These shifts provide valuable information about the crystalline environment and intermolecular forces.

Studies on Coupling of Near-Neighbor Oscillators

The coupling of near-neighbor HF₂⁻ oscillators is a key factor influencing the vibrational spectra of this compound. aip.org This interaction is believed to be the primary cause of the significant width of the ν₂ and ν₃ infrared absorption bands. aip.org In contrast, in systems where such interactions are absent, like in potassium bifluoride (KHF₂), the intensity of certain combination bands, such as (ν₂ + ν₁), is significantly weaker, which is consistent with theoretical calculations. aip.orgdntb.gov.ua The study of isotopically mixed crystals of NaHF₂ and NaDF₂ has been crucial in confirming the role of this coupling. aip.org The reduction in the width of the DF₂⁻ absorption peaks at lower concentrations directly points to the influence of near-neighbor coupling. aip.org

Raman Spectroscopy for Characteristic Vibrational Signatures

Raman spectroscopy, which detects vibrations that cause a change in the polarizability of a molecule, provides complementary information to IR spectroscopy. For the bifluoride ion in this compound, Raman studies have been essential in characterizing the symmetric stretching and librational modes.

Characterization of Symmetric Stretching (A₁g) Modes

The symmetric stretching vibration (ν₁) of the bifluoride ion, where both H-F bonds stretch in phase, is Raman active and designated as the A₁g mode. aip.org In the Raman spectrum of this compound, a distinct peak is observed at approximately 630.5 cm⁻¹, which is unambiguously assigned to this symmetric stretching mode. aip.org This mode is inactive in the infrared spectrum due to the symmetry of the vibration.

Identification of Librational Lattice Modes (E_g)

In addition to the internal vibrations of the bifluoride ion, Raman spectroscopy can also probe the external or lattice modes of the crystal. In this compound, a peak observed at 145 cm⁻¹ in the Raman spectrum is assigned to the E_g librational lattice mode. aip.org This mode corresponds to the restricted rotational or "rocking" motion of the HF₂⁻ ions within the crystal lattice. aip.orgcdnsciencepub.com The identification and assignment of these low-frequency modes are crucial for a complete understanding of the crystal dynamics. aip.org

Neutron Inelastic Scattering for Lattice Dynamics

Neutron inelastic scattering (NIS) is a powerful technique for investigating the lattice dynamics of crystalline solids. In the case of this compound (NaHF₂), this method provides crucial insights that are complementary to optical techniques like infrared and Raman spectroscopy. aip.org Due to the large incoherent scattering cross-section of the hydrogen atom, NIS is particularly sensitive to the motions involving the bifluoride ion (HF₂⁻), allowing for a comprehensive mapping of the vibrational density of states. aip.org

The crystal lattice dynamics of this compound in the low-frequency region are characterized by the translational and librational motions of the sodium (Na⁺) and bifluoride (HF₂⁻) ions. A combined analysis of far-infrared spectroscopy and neutron inelastic scattering has been instrumental in assigning the acoustic and optical translational modes. aip.org

Research combining these techniques has identified the frequencies associated with the translational lattice modes. aip.orgoregonstate.edu The far-infrared spectrum of NaHF₂ shows a clear absorption peak at 228 cm⁻¹. oregonstate.edu The neutron inelastic scattering spectrum, however, reveals a more detailed picture in this region, showing a strong, broad peak centered at approximately 150 cm⁻¹ with a distinct shoulder at about 180 cm⁻¹. oregonstate.edu

The feature at 180 cm⁻¹ in the neutron scattering data is assigned to an infrared-active optical translational mode that is not resolved in the optical spectrum. oregonstate.edu The broader, more intense feature peaking at 150 cm⁻¹ in the NIS spectrum represents a maximum in the density of states for the translational acoustic modes. aip.orgoregonstate.edu The peak observed at 228 cm⁻¹ in the far-infrared data corresponds to the other optically active translational mode. oregonstate.edu Together, these observations provide a detailed assignment of the translational lattice vibrations. aip.org

Table 1: Observed Frequencies of Translational Lattice Modes in this compound

Frequency (cm⁻¹)Spectroscopic MethodAssignmentReference
~150Neutron Inelastic ScatteringAcoustic Translational Modes (Maximum Density) aip.orgoregonstate.edu
~180Neutron Inelastic ScatteringOptical Translational Mode oregonstate.edu
228Far-Infrared SpectroscopyOptical Translational Mode oregonstate.edu

An approximate vibrational frequency distribution, or density of states g(ν), for this compound can be derived from the energy distribution of incoherently scattered neutrons. aip.org This approach provides a complete overview of all vibrational modes, including those that are inactive in infrared or Raman spectroscopy, weighted by the mean-squared displacement of the hydrogen atoms in each mode. aip.org

The vibrational frequency distribution derived from the neutron spectrum provides a comprehensive picture of the dynamics of the HF₂⁻ ion within the NaHF₂ lattice. aip.org The spectrum clearly shows the distribution of lattice and internal modes. The low-frequency region is dominated by a broad, strong band with a maximum around 150 cm⁻¹, which corresponds to the translational lattice modes discussed previously. aip.orgoregonstate.edu

In addition to the lattice modes, the frequency distribution reveals the internal vibrations of the bifluoride ion. A sharp peak corresponding to the symmetric stretching mode (ν₁) of the HF₂⁻ ion is observed. aip.org Furthermore, a very broad and complex distribution of frequencies is seen at higher energies, which is associated with the bending (ν₂) and asymmetric stretching (ν₃) internal modes. aip.org The significant width of these bands in the pure crystal is attributed to the strong coupling between neighboring HF₂⁻ oscillators. aip.org The derived distribution from neutron scattering data has been compared with theoretical results and data from other materials like sodium azide (B81097) to provide a detailed assignment of the observed vibrational modes. aip.org

Table 2: Key Features in the Derived Vibrational Frequency Distribution of this compound

Frequency Range (cm⁻¹)Primary Vibrational MotionReference
0 - 240Acoustic and Optical Translational Lattice Modes aip.org
~631HF₂⁻ Symmetric Stretch (ν₁) aip.org
1200 - 1800HF₂⁻ Bending (ν₂) and Asymmetric Stretch (ν₃) Modes aip.org

Computational Chemistry Approaches to Sodium Bifluoride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. fishersci.nl It has been successfully applied to study various properties of sodium bifluoride and related alkali halides. nih.gov

Investigation of Electronic, Vibrational, and Elastic Properties

DFT calculations are instrumental in determining the fundamental properties of materials like this compound. Theoretical studies on alkali halides have demonstrated the capability of DFT to calculate electronic, structural, and vibrational properties, including dissociation energy, lattice parameters, dielectric constants, elastic moduli, and phonon frequencies. nih.gov

For this compound, computational studies have explored its structural characteristics under various conditions. For instance, compression of this compound (specifically NaDF₂) at ambient temperature has been shown through experimental and theoretical analysis to induce phase transitions, first to an orthorhombic, marcasite-like structure and then to a tetragonal structure at higher pressures. wikipedia.org Such investigations into structural, electronic, and elastic properties are crucial for understanding the material's stability and behavior. fishersci.ca

Calculated Properties of Alkali Halides via DFT

PropertyDescriptionRelevance to this compound
Electronic PropertiesBand structure, density of states, dielectric constant.Determines conductivity, optical behavior, and energy storage capabilities. fishersci.ca
Structural PropertiesLattice parameters, phase stability under pressure.Predicts crystal structure and response to external stress. wikipedia.org
Vibrational PropertiesPhonon frequencies, infrared and Raman spectra.Provides insight into interatomic forces and thermodynamic properties. nih.govwikidata.org
Elastic PropertiesElastic moduli, mechanical stability.Characterizes the material's stiffness and resistance to deformation. fishersci.ca

Modeling of Reaction Mechanisms and Energy Barriers

DFT is a powerful tool for elucidating reaction mechanisms and calculating the associated energy barriers. In systems involving this compound, DFT has been used to understand its role in chemical processes. For example, in the synthesis of MXene (Ti₃C₂Tₓ) sheets, NaHF₂ is used as an etchant. americanelements.com DFT calculations in this context have shown that the synergy between different components and stable interfacial interactions can reduce the resistance for both electron and sodium ion transport, highlighting its role in facilitating the reaction. americanelements.com

While specific studies on catalytic pathways involving this compound are not extensively detailed, the principles of using DFT to model such phenomena are well-established. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, which is critical for understanding catalytic activity and reaction kinetics. fishersci.nl

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy data on molecular properties. For the bifluoride ion (FHF⁻), a core component of this compound, ab initio methods have been used to compute its dipole moment function and vibrational intensities over a wide range of geometries. wikidata.org

These theoretical studies have been crucial for interpreting experimental data. For instance, calculated frequencies and relative IR intensities for the FHF⁻ ion show a consistent, though shifted, relationship with high-resolution spectroscopic data from both the gas-phase ion and solid-state NaHF₂ and KHF₂. wikidata.org The calculations successfully explain the relative intensities of stretching mode transitions and differences in bending mode transitions between KHF₂ and NaHF₂, attributing them to the presence or absence of hydrogen bonding between adjacent FHF⁻ ions. wikidata.org Furthermore, ab initio molecular dynamics simulations are used to study the temperature-dependent properties of related molten fluoride (B91410) salts, providing data on local structure, coordination, and mechanical properties. wikipedia.orgnih.gov

Quantum Chemical Analyses

Beyond DFT, other quantum chemical analysis methods provide deeper insights into the nature of chemical bonding and intermolecular forces, which are central to the chemistry of the bifluoride ion.

Noncovalent Interaction (NCI) Analysis in Fluoride Systems

Noncovalent interactions (NCIs) are critical in determining the structure and stability of molecular aggregates. nih.gov NCI analysis is a computational technique used to visualize and understand weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion in three-dimensional space.

In systems containing the bifluoride anion, NCI analysis has been employed to investigate complexation modes. wikipedia.org For example, theoretical studies on the formation of an organogel triggered by the in-situ formation of the HF₂⁻ anion used NCI methods to explore how the anion interacts with a receptor molecule. wikipedia.org The analysis can reveal the specific nature of these interactions, such as the role of C-H···HF₂⁻ hydrogen bonds, which are crucial for the formation of the supramolecular structure. wikipedia.org The study of NCIs is essential for understanding phenomena like molecular recognition, crystal packing, and the design of materials where weak interactions are dominant. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define atoms, bonds, and their properties within a molecular system. It provides a rigorous framework for partitioning molecular properties into atomic contributions.

QTAIM has been applied to analyze the electron charge distribution in complexes involving the [FHF]⁻ anion. These studies investigate how the interaction of the bifluoride ion with external species, such as cations or other molecules, affects the electron density distribution and the nature of the hydrogen bond. By analyzing the properties at bond critical points (BCPs)—locations between two nuclei where the electron density gradient is zero—QTAIM can characterize the strength and nature of chemical bonds. For the [FHF]⁻ anion, QTAIM analysis helps to explain how factors like complexation can cause the hydrogen atom to shift from its central position, altering the symmetry and properties of this famously strong hydrogen bond.

QTAIM Bond Critical Point (BCP) Properties

BCP PropertySymbolSignificance
Electron DensityρBCPCorrelates with the strength of the bond.
Laplacian of Electron Density∇²ρBCPIndicates whether charge is concentrated (covalent bond) or depleted (closed-shell interaction).
Total Electron Energy DensityHBCPIts sign can help distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions.

Advanced Computational Methods in Fluorine Chemistry

Computational chemistry provides powerful tools for investigating the properties and reactivity of fluorine-containing compounds like this compound at the atomic and electronic levels. Through the application of sophisticated theoretical models, researchers can elucidate complex behaviors that are often difficult to observe experimentally.

Application of Hartree-Fock and Coupled Cluster Methods

At the core of modern computational chemistry are various ab initio methods designed to solve the electronic Schrödinger equation. Among the most fundamental is the Hartree-Fock (HF) method. wikipedia.org The HF approach approximates the many-electron wavefunction as a single Slater determinant, which accounts for the effect of electron exchange but neglects the more intricate electron-electron correlation effects. wikipedia.orgwikipedia.org While computationally efficient, this omission means HF theory alone is often insufficient for capturing the subtle energetic and structural details of fluorine-containing systems.

To achieve higher accuracy, post-Hartree-Fock methods are employed, with Coupled Cluster (CC) theory being a preeminent example. wikipedia.org CC methods systematically incorporate electron correlation by modeling the wavefunction with an exponential cluster operator acting on the HF reference determinant. wikipedia.org This approach provides a hierarchy of methods with increasing accuracy and computational cost, such as Coupled Cluster Singles and Doubles (CCSD), and further extensions that include triple excitations (CCSDT) or a perturbative correction for triples [CCSD(T)]. wikipedia.org The CCSD(T) approach, in particular, is often referred to as the "gold standard" in quantum chemistry for its ability to yield highly accurate results for molecules that are well-described by a single-reference wavefunction. wikipedia.org

In fluorine chemistry, these methods have proven invaluable for interpreting experimental data and predicting molecular properties. fishersci.ie For instance, high-level CC calculations are used to determine nuclear magnetic shielding constants, which are essential for understanding the 19F NMR chemical shifts observed in experiments. fishersci.ie The systematic improvability of CC methods allows researchers to converge on highly accurate results, provided sufficient computational resources are available.

MethodDescriptionTreatment of Electron CorrelationTypical Computational Scaling
Hartree-Fock (HF) A fundamental ab initio method using a single determinant wavefunction.Neglects electron correlation, considers only the average effect of electron repulsion.N⁴
CCSD Coupled Cluster with single and double excitations.Includes electron correlation from single and double electron excitations. wikipedia.orgN⁶
CCSD(T) CCSD with a perturbative correction for triple excitations.Adds a non-iterative correction for triple excitations, offering a significant accuracy improvement. wikipedia.orgN⁷
CCSDT Coupled Cluster with single, double, and triple excitations.Iteratively includes single, double, and triple excitations for very high accuracy. wikipedia.orgN⁸

N represents the number of basis functions, indicating how the computational cost scales with the size of the system.

Ground- and Excited-State Reactivity Studies

Computational methods are crucial for studying the reactivity of this compound, including its dissociation and interactions. Such studies can be performed for the molecule's electronic ground state—its normal, most stable state—as well as for electronically excited states. An excited state is a temporary, higher-energy configuration that a molecule can enter upon absorbing energy, often leading to different and enhanced reactivity. nih.govsigmaaldrich.com

Theoretical studies on related systems, such as the reaction between a sodium atom and hydrogen fluoride (Na + HF), demonstrate the power of these methods to map out potential energy surfaces for both ground and excited states. wikipedia.org These surfaces provide detailed information about the reaction pathways, transition states, and energy barriers, explaining how reactivity is influenced by electronic excitation. wikipedia.org

For this compound itself, a key equilibrium reaction is its dissociation into sodium fluoride (NaF) and hydrogen fluoride (HF): NaHF₂ ⇌ HF + NaF. Computational models can investigate the energetics of this process in both the ground and excited states. For instance, calculations can determine the bond dissociation energy and explore how the geometry and charge distribution of the bifluoride ion (HF₂⁻) change upon excitation. Such studies help reconcile discrepancies that can arise between experimental data and computational models regarding the ion's structure and symmetry. By analyzing the electronic structure, researchers can gain insight into how charge transfer and orbital interactions facilitate chemical reactions, providing a molecular-level understanding of the compound's behavior. nih.gov

Electronic StateType of StudyKey Insights from Computational Approaches
Ground State Dissociation EnergeticsCalculation of bond energies and reaction enthalpies for processes like NaHF₂ dissociation.
Structural AnalysisDetermination of equilibrium geometries, bond lengths, and angles; investigation of the bifluoride ion's symmetry.
Reaction MechanismsMapping potential energy surfaces to identify transition states and minimum energy pathways for reactions. wikipedia.org
Excited State PhotochemistryModeling how the absorption of light alters electronic structure and triggers new reaction pathways not accessible from the ground state. sigmaaldrich.com
Enhanced ReactivityInvestigating how electronic excitation changes molecular properties (e.g., geometry, dipole moment) to increase reactivity. nih.gov
Charge TransferAnalysis of how electron density redistributes upon excitation, which can be a driving force for subsequent chemical processes. nih.gov

Advanced Materials Science Applications and Engineering Research of Sodium Bifluoride

Metal Surface Treatment and Engineering Applications

Sodium bifluoride is extensively utilized in metal surface treatment to clean, etch, and prepare metallic substrates for subsequent processing steps such as coating, plating, and welding. df-chemicals.com Its action is crucial for enhancing the quality, adhesion, and performance of the final products. df-chemicals.com

A primary application of this compound in metal treatment is the removal of tenacious oxide layers that form naturally on the surfaces of many metals. df-chemicals.com The presence of these oxide layers can impede adhesion and affect the material's appearance and functionality. df-chemicals.com When dissolved in water, this compound dissociates, releasing fluoride (B91410) ions (F⁻) and hydrogen ions (H⁺), which are the active agents in the oxide removal process. fssf-chemicals.com These ions react with the metal oxides, converting them into water-soluble metal fluorides that can be easily rinsed away, exposing a clean and active metal surface. df-chemicals.com

Aluminum (Al): Aluminum surfaces readily form a passivating aluminum oxide (Al₂O₃) layer. This compound effectively removes this layer, preparing the surface for processes like coating and welding where good adhesion is paramount. fssf-chemicals.com

Titanium (Ti): Known for its corrosion resistance, titanium also develops a protective oxide layer. This compound is employed to eliminate this layer, which is a critical step in the aerospace and medical device industries to ensure surface quality. fssf-chemicals.com

Magnesium (Mg): Magnesium is highly susceptible to oxidation. This compound is used to remove the magnesium oxide layer, thereby improving its surface properties for subsequent treatments. df-chemicals.com

Steel: For certain steel applications, this compound is used to clean and remove oxide layers and other contaminants, enhancing the surface's cleanliness and suitability for further processing. fssf-chemicals.com

Table 1: Metals Treated with this compound and Purpose

Metal Purpose of Treatment Industry Application Examples
Aluminum Oxide layer removal, cleaning, and etching. fssf-chemicals.com Aerospace, Automotive, Construction. fssf-chemicals.com
Titanium Oxide layer removal and surface quality improvement. fssf-chemicals.com Aerospace, Medical Device Manufacturing. fssf-chemicals.com
Magnesium Oxide layer removal and surface preparation for coatings. fssf-chemicals.com Automotive, Aerospace. df-chemicals.com

Beyond simple cleaning, this compound is utilized for controlled etching of metal surfaces. df-chemicals.com This process is not only for creating specific, intricate patterns on a surface but also for increasing surface roughness. This enhanced topography improves the mechanical interlocking and adhesion of subsequently applied coatings, paints, or adhesives. df-chemicals.comresearchgate.net The controlled reaction of this compound with the metal surface allows for the selective removal of material to achieve the desired texture or design. df-chemicals.com In some applications, an ammonium (B1175870) bifluoride etch, combined with a silane (B1218182) coupling agent, has been shown to produce high shear bond strengths. researchgate.net

In the realm of electroplating, this compound plays a specific and crucial role, particularly in nickel plating baths. mekongchem.comfengyuangroup.in It aids in the precipitation of calcium ions (Ca²⁺) that may be present as impurities in the plating solution. mekongchem.comwikipedia.orgparthindustries.co.in By removing these ions, this compound helps to ensure the quality and integrity of the deposited nickel layer. It is also used in the galvanization of baths and has a role in the process used to plate metal cans. mekongchem.comsolvay.com

This compound is a key component in the production of tinplate, where it is used in the phosphating process. fairskyindustrial.comindiamart.com Phosphating involves the application of a crystalline phosphate (B84403) coating onto a metallic surface to improve corrosion resistance and provide a better surface for subsequent painting. resource.org this compound is included in phosphating solutions to activate the metal surface. google.com It is often used in conjunction with other compounds like mono ammonium phosphate and sodium fluoride to create buffered coating solutions that form thin, uniform films on iron and steel. google.com The electrolyte in halogen tinplating operations can contain stannous tin, sodium ferrocyanide, sodium chloride, hydrochloric acid, and this compound. saimm.co.za

Role in Electroplating Processes (e.g., Calcium Ion Precipitation in Nickel Plating)

Glass and Ceramic Processing Technologies

The reactive nature of this compound with silica-based materials makes it a valuable tool in the processing of glass and ceramics. mekongchem.com

This compound is widely used as a glass etching agent to create frosted appearances and intricate designs on glass surfaces. indiamart.comdf-chemicals.com When its aqueous solution comes into contact with glass, which is primarily composed of silica (B1680970) (silicon dioxide, SiO₂), the released hydrofluoric acid reacts with the silica. fairskyindustrial.comrawsource.com This reaction breaks down the silica into silicon tetrafluoride (SiF₄), a gas, and water, effectively removing the surface layer of the glass. rawsource.com This controlled erosion of the glass surface results in the desired decorative or functional patterns. rawsource.comgoogle.com

In dental ceramics, the etching process is critical for achieving a strong bond with resin-based cements. researchgate.net Studies have shown that etchants like ammonium bifluoride can create specific topographic features, such as grooves, on the ceramic surface. researchgate.net This modification of the surface microstructure is essential for the micromechanical retention of dental restorations. researchgate.netiu.edu The effectiveness of the etch depends on the ceramic's composition; for instance, ceramics with a high alumina (B75360) content show less topographic change due to their lower chemical reactivity. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 219061
Aluminum 5359268
Titanium 22445
Magnesium 5462224
Steel Not Applicable
Hydrofluoric acid 14917
Aluminum oxide 14769
Titanium oxide 26042
Magnesium oxide 14792
Calcium ions 271
Nickel 935
Tin 5352426
Silica (Silicon dioxide) 24261
Silicon tetrafluoride 24555
Water 962
Mono ammonium phosphate 20330
Sodium fluoride 5235
Alumina 14769
Ammonium bifluoride 14940
Stannous tin 24476
Sodium ferrocyanide 26129
Sodium chloride 5234

Textile and Leather Processing Enhancements

This compound (NaHF₂) is an inorganic compound that serves various functions in the textile and leather industries. Its application in these sectors is primarily due to its chemical properties that allow for the modification and enhancement of material characteristics.

Imparting Water Repellency and Stain Resistance to Fabrics

This compound is utilized in the treatment of textiles to improve their resistance to water and stains. nanorh.com The compound's application can alter the surface chemistry of fibers, creating a protective layer that repels liquids. yuncangchemical.com This treatment is valuable for producing technical textiles used in applications such as outdoor apparel and protective gear where resistance to moisture and soiling is crucial. df-chemicals.com The hydrophobic nature imparted by fluorinated compounds like this compound prevents liquids from permeating the fabric, thereby maintaining its aesthetic and functional qualities. yuncangchemical.com

While fluorine-containing chemicals have historically been used to impart these properties, there is a growing trend towards fluorine-free alternatives due to environmental concerns associated with per- and polyfluoroalkyl substances (PFAS). google.compremierevision.com

Table 1: Textile Treatment Applications of Fluorinated Compounds

Application Desired Property Mechanism
Outdoor Clothing Water Repellency Alters surface chemistry to create a hydrophobic surface. df-chemicals.com
Medical Textiles Stain Resistance Forms a protective layer that prevents liquid permeation. yuncangchemical.com
Protective Gear Water and Oil Repellency Creates a barrier against both aqueous and oily substances. df-chemicals.com

Emerging Technologies and Advanced Materials Integration

This compound is finding new applications in advanced materials and emerging technologies, particularly in the fields of energy storage and electronics.

Integration in Lithium-ion Battery Production

Fluorine compounds play a significant role in the development of lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. oaepublish.com Fluorine's high electronegativity can enhance the ionic character of transition metal fluorine bonds, leading to higher working potentials in cathodes. oaepublish.com While sodium-ion batteries are being explored as an alternative to lithium-ion batteries due to the abundance and lower cost of sodium, they currently exhibit lower energy density. innovationnewsnetwork.comaps.orgflashbattery.tech The development of advanced materials, including those involving fluorine, is crucial for improving the performance and viability of these next-generation energy storage systems. ing.com

Table 2: Comparison of Lithium-ion and Sodium-ion Battery Characteristics

Characteristic Lithium-ion (Li-ion) Sodium-ion (Na-ion)
Primary Cation Lithium (Li+) Sodium (Na+)
Energy Density 180-250 Wh/kg 140-160 Wh/kg flashbattery.tech
Cost Higher Lower ing.com
Resource Abundance Less Abundant Highly Abundant aps.orging.com
Safety Concerns with flammability Potentially safer, non-flammable options available. ing.com

Role as a Fluorinating Agent in Advanced Electronics Fabrication

This compound serves as a fluorinating agent and is used for etching glass and ceramics in the electronics and optics industries. chemimpex.com Its ability to act as a mild acid makes it valuable for the precise cleaning and etching of metal surfaces, which is a critical step in semiconductor manufacturing. chemimpex.com The compound is used in the synthesis of other fluorinated compounds and as a reagent in chemical synthesis. chemimpex.com In industrial wastewater treatment from electronics manufacturing, this compound is used to precipitate heavy metals. df-chemicals.com

Development and Characterization of Nanoscale Elemental Forms and Suspensions

Research into nanoscale materials has included the investigation of this compound. Nanoscale elemental powders and suspensions of this compound are considered as alternative high surface area forms. americanelements.com Studies have explored the formation of bifluoride-type species at mineral/water interfaces, with findings indicating that these species are comparable to a this compound reference. researchgate.net The synthesis of two-dimensional materials, such as MXenes, has utilized bifluoride salts, including this compound, for the selective etching of precursor materials. researchgate.net For instance, the synthesis of titanium nitride MXene was achieved by heating its precursor in a molten fluoride salt mixture containing sodium fluoride. drexel.edu

Catalytic Applications and Mechanistic Investigations of Bifluoride in Organic Synthesis

Bifluoride-Catalyzed Reactions in Synthetic Chemistry

The bifluoride ion ([FHF]⁻) has garnered considerable attention as a catalyst due to its distinct reactivity compared to other fluoride (B91410) sources. Its ability to act as both a stable fluoride donor and a mildly acidic species underpins its efficacy in a range of synthetic transformations.

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry platform, prized for its reliability and the stability of the resulting linkages. chemrxiv.orgresearchgate.net Bifluoride salts have been identified as exceptionally potent catalysts for SuFEx reactions, often outperforming traditional organosuperbases. nih.govnih.gov

The mechanism of bifluoride catalysis in SuFEx reactions can vary depending on the substrates involved. In reactions involving silyl (B83357) ethers, the primary role of the bifluoride catalyst is to initiate a deprotection cascade. acs.org The fluoride ion from the bifluoride salt attacks the silicon atom of the silyl ether, forming a highly stable silicon-fluoride bond and liberating a phenolate (B1203915) or alkoxide nucleophile. theballlab.com This nucleophile then engages in the SuFEx reaction with a sulfur(VI) fluoride compound, such as a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (B1228806) (R-OSO₂F). acs.orgtheballlab.com

In protic systems, the formation of the bifluoride anion itself can be a driving force for the reaction. acs.org Fluoride can abstract a proton to form hydrogen fluoride (HF), which can then act as a hydrogen-bond donor to activate the S(VI)-F bond towards nucleophilic attack. acs.org The subsequent reaction releases a fluoride ion, which combines with HF to regenerate the bifluoride catalyst, completing the catalytic cycle. acs.org

Density Functional Theory (DFT) calculations have provided deeper insights into the anhydrous SuFEx mechanism, confirming a catalytic bifluoride pathway that proceeds through a five-coordinate sulfur intermediate. chemrxiv.org This mechanism underscores the bifluoride's dual role in both activating the sulfur(VI) fluoride and facilitating the nucleophilic exchange.

Comparative studies have highlighted the superior catalytic activity of bifluoride salts in SuFEx reactions when compared to other base systems, such as organic superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). nih.govpolympart.com

While organosuperbases can catalyze SuFEx reactions, they often require high catalyst loadings (e.g., ≥10 mol% for DBU) and can be incompatible with sensitive functional groups, such as alkyl sulfonyl fluorides, due to their strong basicity. polympart.com In contrast, bifluoride catalysts are significantly more active, enabling much lower catalyst loadings, sometimes as low as 0.05 mol%. nih.govpolympart.com This enhanced activity is crucial for the cost-effective, industrial-scale production of polymers like polysulfates and polysulfonates. nih.govnih.gov

For instance, in the synthesis of polysulfates, potassium bifluoride (KHF₂) was found to be a sluggish catalyst on its own. However, its activity was dramatically enhanced when combined with a phase-transfer catalyst like tetrabutylammonium (B224687) chloride or 18-crown-6 (B118740). nih.govescholarship.org Organic bifluoride salts, such as tris(dimethylamino)sulfonium bifluoride, have demonstrated even more remarkable activity, leading to rapid and effective catalysis. nih.govtheballlab.com The acidic nature of the bifluoride ion also broadens the substrate scope to include functionalities that are intolerant to strong bases. nih.gov

Catalyst SystemTypical Loading (mol%)Key AdvantagesLimitations
Organic Superbases (e.g., DBU, BEMP) 1 - 10Well-establishedHigh catalyst loading, limited substrate scope due to high basicity, purification challenges. polympart.com
Potassium Bifluoride (KHF₂) alone 2.0Readily availableSlow reaction rates, produces low molecular weight polymers. nih.govtheballlab.com
Potassium Bifluoride with Phase-Transfer Catalyst 1.0 - 2.0Improved reaction rates and polymer molecular weight.Requires additional catalyst component. nih.govescholarship.org
Organic Bifluoride Salts (e.g., (Me₂N)₃S⁺[FHF]⁻) 0.05 - 0.25Exceptionally high activity, very low catalyst loading, broad substrate scope, suitable for industrial scale-up. nih.govnih.govMay require specific synthesis protocols. escholarship.org

Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Mechanisms

Role in the Synthesis of Fluorinated Organic Compounds

Sodium bifluoride serves as a valuable reagent and catalyst in the synthesis of a wide array of fluorinated organic compounds. chemimpex.comwqmetal.net Its ability to act as a convenient and effective source of fluoride ions is central to its utility in fluorination reactions. wqmetal.netnanorh.com

One of the primary applications of this compound is in nucleophilic fluorination reactions, where a leaving group is displaced by a fluoride ion. wqmetal.net For example, it can be used to convert organic halides, such as alkyl chlorides, into their corresponding alkyl fluorides. wqmetal.net The reaction proceeds via nucleophilic attack of the fluoride ion from this compound on the carbon atom bearing the leaving group. wqmetal.net

Furthermore, this compound is instrumental in the synthesis of other important fluoride-containing compounds. It can react with metal oxides to produce metal fluorides and is a key raw material in the production of compounds like fluorozirconic acid. wqmetal.net In the context of SuFEx chemistry, bifluoride catalysis is pivotal for creating complex fluorinated molecules, including pharmaceutically important trifluoromethyl sulfones and bis(trifluoromethyl)sulfur oxyimines. chemrxiv.org This is achieved through the reaction of sulfonyl fluorides with trifluoromethyltrimethylsilane (TMSCF₃), activated by catalytic amounts of potassium bifluoride in an anhydrous solvent. chemrxiv.org This method is notable for its mild reaction conditions and tolerance of a wide range of substrates. chemrxiv.org

The compound also finds application in the synthesis of fluoropolymers, which often exhibit desirable chemical and physical properties. escholarship.org For example, bifluoride-catalyzed SuFEx polycondensation has been successfully employed to create fluoropolymers from monomers like perfluorobutane-1,4-disulfonyl fluoride. escholarship.org

Experimental Design and Kinetic Analysis in Catalytic Research

Investigating the catalytic role of this compound requires careful experimental design and sophisticated analytical techniques to elucidate reaction mechanisms and kinetics.

For instance, in the SNAr fluorination using anhydrous tetramethylammonium (B1211777) fluoride, the presence of water was found to be detrimental, with the hydrated form of the reagent affording none of the fluorinated product. acs.org Similarly, in the bifluoride-catalyzed trifluoromethylation of sulfonyl fluorides, the use of anhydrous dimethyl sulfoxide (B87167) (DMSO) as a solvent is specified to ensure the efficiency of the reaction. chemrxiv.org

To achieve and maintain anhydrous conditions, experiments are typically conducted using dried glassware and solvents, and under an inert atmosphere (e.g., nitrogen or argon). The use of polytetrafluoroethylene (PTFE)-lined reactors is also common to prevent reactions with glass surfaces, which can be etched by fluoride species, potentially forming bifluoride impurities. google.com

Understanding the mechanism of a catalytic reaction often requires the identification and tracking of transient intermediates. In situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable tools for this purpose. mt.comrsc.org In situ FTIR allows for the real-time monitoring of a reaction mixture without the need for sampling, providing a continuous stream of data on the concentration of reactants, products, and intermediates. mt.comnih.gov

By monitoring the characteristic vibrational frequencies of different functional groups, researchers can track the progress of a reaction and gain insights into its kinetics and mechanism. rsc.orgspecac.com For example, the disappearance of a reactant's characteristic peak and the appearance of a product's peak can be used to determine the reaction rate. rsc.org More importantly, the transient appearance and subsequent disappearance of peaks not attributable to either reactants or final products can provide direct evidence for the formation of reaction intermediates. researchgate.net This information is crucial for validating proposed mechanistic pathways, such as the formation of the five-coordinate sulfur intermediate in bifluoride-catalyzed SuFEx reactions. chemrxiv.org

The coupling of an electrochemical cell with a recycle loop through a transmission FTIR cell is an advanced setup that allows for the continuous monitoring of electrochemically controlled organic reactions, providing kinetic profiles that offer deep mechanistic insights. rsc.orgnih.gov

Control Experiments and Comparative Yield Analysis for Catalytic Effect Isolation

To rigorously establish the catalytic role of the bifluoride ion (HF₂⁻) in organic synthesis, a series of control experiments and comparative yield analyses are indispensable. These studies are designed to isolate the effect of the bifluoride catalyst from other potential contributing factors, such as the cation, solvent, or other reagents present in the reaction mixture. By systematically comparing reaction outcomes under varied conditions, researchers can quantify the specific contribution of the bifluoride species to reaction rate, yield, and selectivity.

A critical aspect of this analysis involves conducting reactions in the complete absence of the bifluoride catalyst to establish a baseline for non-catalyzed transformations. Further experiments often compare the efficacy of bifluoride salts, such as this compound (NaHF₂) or potassium bifluoride (KHF₂), against other fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). Such comparisons help to elucidate whether the unique structure and properties of the bifluoride ion, a hydrogen-bonded species, offer a distinct advantage over the simple fluoride ion (F⁻) in facilitating a given reaction.

Comparative Analysis in Nucleophilic Fluorination

Nucleophilic fluorination represents a key area where the catalytic effect of bifluoride has been systematically investigated. A study on the fluorination of triflates demonstrated the superior performance of tetrabutylammonium bifluoride (TBABF) compared to other common fluorinating agents. The weakly basic nature of the bifluoride ion in TBABF was found to be optimal for achieving high yields of the desired substitution product while minimizing the formation of elimination side products. lookchem.com

Control experiments highlighted that while tetrabutylammonium fluoride (TBAF) could effect the transformation, it resulted in a significantly higher percentage of the undesired elimination byproduct. In contrast, TBABF provided the fluorinated product in excellent yield with only a minor amount of elimination. lookchem.com Other fluoride sources, such as the dihydrogen trifluoride complex, proved to be less effective under the tested conditions. lookchem.com

Table 1: Comparative Yields in the Fluorination of a Secondary Triflate An interactive table comparing the efficacy of different fluoride sources in the nucleophilic fluorination of a model secondary triflate substrate.

Fluoride Source Yield of Fluoride (%) Yield of Elimination Product (%)
TBAF - 28
TBABF 91 3
TBADTF - -
HF-Pyridine Decomposition Decomposition

Data sourced from a study on the nucleophilic fluorination of triflates. lookchem.com

Bifluoride Catalysis in Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The catalytic prowess of bifluoride has also been demonstrated in the synthesis of high-molecular-weight polymers via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Research into the preparation of polysulfates and polysulfonates has shown that bifluoride salts are remarkably more active catalysts than previously used organosuperbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govpolympart.com

Control experiments were central to this discovery. The polymerization of bis(aryl silyl ethers) and sulfonyl fluorides was sluggish and yielded low-molecular-weight polymers when catalyzed by potassium bifluoride (KHF₂) alone. nih.gov However, the addition of a phase-transfer catalyst, such as 18-crown-6 ether or a tetrabutylammonium salt, dramatically accelerated the reaction and led to the formation of high-molecular-weight polymers. This synergistic effect underscores a cooperative catalytic system where the phase-transfer agent facilitates the transport of the bifluoride ion into the organic phase, thereby enabling its catalytic activity. nih.gov Comparative analysis revealed that this bifluoride-based catalytic system allowed for significantly lower catalyst loadings (down to 0.05 mol%) compared to traditional base catalysts. nih.govpolympart.comnih.gov

Table 2: Comparative Analysis in SuFEx Polycondensation An interactive table showing the effect of different catalysts and additives on the molecular weight of polysulfate P-1.

Catalyst (mol%) Additive (mol%) Time (h) Mnps (kDa) PDI
DBU (10) None 1 48 1.6
BEMP (1) None 1 55 1.5
K+[FHF]- (2) None 17 28 1.6
K+[FHF]- (2) 18-crown-6 (1) 17 100 1.4

Data adapted from research on bifluoride-catalyzed SuFEx reactions. nih.gov Mnps: number-average molecular weight; PDI: polydispersity index.

Role of Bifluoride Species as Promoters in Deoxofluorination

In deoxofluorination reactions, where alcohols and carbonyls are converted to alkyl and gem-difluorides respectively, aminodifluorosulfinium salts are often used as the fluorinating agent. Control experiments have revealed that the addition of promoters such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or triethylamine dihydrofluoride (Et₃N·2HF) is often crucial for achieving high yields and selectivities. acs.org These additives generate bifluoride and related poly(hydrogen fluoride) species in situ.

A comparative analysis of these promoters showed that while both enhance the reaction, their specific nature can influence the outcome. For instance, in the deoxofluorination of 4-(Boc-amino)cyclohexanone, using Et₃N·3HF resulted in a higher selectivity for the desired difluoride product over the elimination byproduct compared to when Et₃N·2HF was used, albeit requiring higher temperatures to achieve full conversion. acs.org This demonstrates that even within the family of bifluoride and poly(hydrogen fluoride) promoters, subtle structural differences can be leveraged to optimize reaction conditions.

Table 3: Comparative Selectivity in Deoxofluorination An interactive table comparing the selectivity of deoxofluorination using different bifluoride-generating promoters.

Substrate Fluorinating Agent Promoter Product Ratio (Fluoro:Alkene)
4-(Boc-amino)cyclohexanone XtalFluor-E Et₃N·2HF 30 1.8:1
4-(Boc-amino)cyclohexanone XtalFluor-E Et₃N·3HF 30 5.1:1

Data sourced from a study on aminodifluorosulfinium salts as selective fluorinating reagents. acs.org

These examples of control experiments and comparative yield analyses firmly establish the catalytic and promoting effects of the bifluoride ion in a range of important organic transformations. The data gathered from such studies are critical for understanding the reaction mechanism and for the rational design of more efficient and selective synthetic methodologies.

Environmental Remediation and Interfacial Chemistry Studies Involving Sodium Bifluoride

Sodium bifluoride plays a significant role in various environmental and industrial processes, particularly in water treatment and interfacial chemical phenomena. Its utility stems from its ability to act as a source of both fluoride (B91410) (F⁻) and hydrogen fluoride (HF) in aqueous solutions.

Q & A

Q. What experimental methods are recommended for synthesizing sodium bifluoride (NaHF₂) in laboratory settings, and how can purity be optimized?

this compound is typically synthesized via neutralization of hydrofluoric acid (HF) with sodium hydroxide (NaOH). To optimize purity:

  • Use stoichiometric control (1:1 molar ratio of NaOH to HF) to minimize residual reactants.
  • Employ slow crystallization in a controlled humidity environment to avoid hygroscopic degradation .
  • Characterize purity using X-ray diffraction (XRD) for crystallinity and ion chromatography to quantify residual fluoride ions .

Q. How can the geometry of the bifluoride ion (HF₂⁻) in NaHF₂ be structurally validated?

Neutron diffraction is the gold standard for resolving hydrogen/deuterium positions in the bifluoride ion. Key steps:

  • Grow single crystals of NaHF₂ or NaDF₂ (deuterated analog).
  • Analyze diffraction data to confirm linear F-H-F geometry and equivalence of fluorine atoms.
  • Cross-validate with vibrational spectroscopy (e.g., IR/Raman) to detect symmetric stretching modes (~1,200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in academic laboratories?

  • Use hydrofluoric acid (HF)-resistant PPE (neoprene gloves, face shields).
  • Store NaHF₂ in airtight containers with desiccants to prevent hydrolysis to HF.
  • Neutralize spills with calcium gluconate gel and maintain emergency decontamination protocols .

Advanced Research Questions

Q. How can contradictory data on the bifluoride ion’s symmetry be resolved in computational vs. experimental studies?

Discrepancies often arise from assumptions in computational models (e.g., static vs. dynamic hydrogen positions). Methodological solutions:

  • Compare mean-square vibrational amplitudes from neutron diffraction with density functional theory (DFT) simulations.
  • Conduct temperature-dependent XRD to assess thermal motion effects on symmetry .
  • Reconcile spectroscopic data (e.g., isotope effects in NaHF₂ vs. NaDF₂) with crystallographic results .

Q. What mechanistic principles underlie this compound’s efficacy in metal surface etching and oxide removal?

NaHF₂ reacts with metal oxides (e.g., Al₂O₃, TiO₂) via acid-base reactions:

  • Reaction: Al₂O₃ + 6NaHF₂ → 2AlF₃ + 3H₂O + 6NaF.
  • The HF₂⁻ ion acts as a bifunctional agent, providing F⁻ for ligand substitution and H⁺ for protonolysis.
  • Optimize etching efficiency by adjusting solution pH (2–4) and temperature (40–60°C) to balance reaction kinetics and surface passivation .

Q. How can this compound’s environmental impact be assessed in wastewater treatment studies?

  • Quantify fluoride ion release using ion-selective electrodes or colorimetric assays (e.g., SPADNS method).
  • Evaluate toxicity via microbial bioassays (e.g., Daphnia magna LC₅₀ tests).
  • Model fluoride speciation in aqueous systems using software like PHREEQC to predict complexation with Ca²⁺/Mg²⁺ and precipitation as CaF₂ .

Methodological Considerations for Data Collection and Analysis

Q. What analytical techniques are suitable for detecting trace this compound in biological specimens?

  • Sample Preparation: Lyophilize tissues and extract with 0.1M NaOH to solubilize NaHF₂.
  • Detection: Use fluorine-19 nuclear magnetic resonance (¹⁹F NMR) for speciation analysis.
  • Quantification: Couple ion chromatography with conductivity detection (limit of detection: 0.1 ppm) .

Q. How should researchers design experiments to study NaHF₂’s role as a catalyst in organic synthesis?

  • Reaction Setup: Use anhydrous conditions in PTFE-lined reactors to prevent hydrolysis.
  • Kinetic Analysis: Monitor reaction progress via in situ FTIR to track intermediate fluorinated species.
  • Control Experiments: Compare yields with/without NaHF₂ and alternative catalysts (e.g., KF) to isolate its catalytic effect .

Addressing Knowledge Gaps and Contradictions

Q. Why do some studies report variable thermal stability ranges for this compound?

Discrepancies arise from differences in:

  • Sample Purity: Impurities (e.g., NaF) lower decomposition onset temperatures.
  • Experimental Conditions: Thermogravimetric analysis (TGA) under nitrogen vs. air alters decomposition pathways (e.g., 2NaHF₂ → 2NaF + HF↑ + H₂O↑ at ~250°C).
  • Instrument Sensitivity: High-resolution TGA-MS can distinguish overlapping mass loss events .

Regulatory and Compliance Considerations

Q. What documentation is required for using this compound in human-related biomedical research?

  • Obtain FDA approval via an Investigational New Drug (IND) application, referencing the USP monograph for NaHF₂.
  • Secure Institutional Review Board (IRB) approval and ensure supplier Drug Master Files (DMFs) are available for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.